molecular formula C21H19ClO7 B4079746 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4079746
M. Wt: 418.8 g/mol
InChI Key: YKHQGWCJWYJVOH-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and ethyl acetoacetate are reacted under acidic conditions to form the coumarin nucleus. Subsequent chlorination and ethylation steps introduce the desired substituents at the appropriate positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potential biological activities.

Biology: The biological activities of coumarins, including anti-inflammatory and antioxidant properties, make this compound a candidate for studying various biological processes and developing new therapeutic agents.

Medicine: Coumarins have been investigated for their anticoagulant properties, and derivatives of this compound may be explored for similar applications. Additionally, its antioxidant properties could be beneficial in developing treatments for oxidative stress-related diseases.

Industry: In the industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways can vary depending on the biological context, but common mechanisms include inhibition of enzymes, modulation of signaling pathways, and scavenging of free radicals.

Comparison with Similar Compounds

  • Coumarin: The parent compound with similar biological activities.

  • Warfarin: A well-known anticoagulant derived from coumarin.

  • Dicoumarol: Another anticoagulant closely related to warfarin.

Uniqueness: 6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate stands out due to its specific substituents, which can influence its biological activity and chemical reactivity. These modifications can lead to unique properties not found in the parent coumarin or other similar compounds.

Properties

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO7/c1-5-11-8-19(23)28-15-10-16(14(22)9-13(11)15)29-21(24)12-6-17(25-2)20(27-4)18(7-12)26-3/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQGWCJWYJVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 3
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 4
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 5
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 6
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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